Z-Lys(Boc)-ONp

Peptide Synthesis Protecting Groups Orthogonal Deprotection

Peptide chemists face inefficient coupling and protecting-group incompatibility when incorporating lysine residues. Z-Lys(Boc)-ONp (CAS 2212-69-3) solves this with a dual Z/Boc orthogonal protection strategy and a pre-activated p-nitrophenyl ester that enables rapid, high-yield amide bond formation without additional coupling reagents. • Orthogonal Z (hydrogenolysis-labile) and Boc (acid-labile) groups permit sequential, selective deprotection for on-resin side-chain modifications. • Pre-activated ONp ester eliminates extra activation steps, improving coupling efficiency and reducing synthesis cycle time. • Supplied as ≥98% white powder; store at 2-8 °C.

Molecular Formula C25H31N3O8
Molecular Weight 501.5 g/mol
CAS No. 2212-69-3
Cat. No. B556968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys(Boc)-ONp
CAS2212-69-3
SynonymsZ-Lys(Boc)-ONp; 2212-69-3; (S)-4-Nitrophenyl2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate; SCHEMBL7302025; CTK8E9760; MolPort-003-939-914; 1216AB; ZINC71788211; AKOS015841480; AKOS016002115; AK-49576; AB0089596; KB-118005; TC-066815; ST24036192; Z-N-Epsilon-boc-L-lysine4-nitrophenylester; J-300185; Q-101588
Molecular FormulaC25H31N3O8
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)
InChIKeyXBMRVOHLFIZDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Lys(Boc)-ONp (CAS 2212-69-3) for Orthogonal Peptide Synthesis: Key Properties and Procurement Considerations


Z-Lys(Boc)-ONp, also known as Nα-Z-Nε-Boc-L-lysine 4-nitrophenyl ester, is a protected lysine derivative widely employed in peptide synthesis as a key building block for introducing lysine residues into peptide chains [1]. This compound features a dual protection strategy: the α-amino group is protected by a benzyloxycarbonyl (Z) group, while the ε-amino group of the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group [2]. The carboxyl group is activated as a p-nitrophenyl (ONp) ester, which serves as an excellent leaving group, facilitating efficient amide bond formation with nucleophiles such as amines . The orthogonal nature of the Z and Boc protecting groups allows for their selective removal under distinct conditions—Z can be cleaved by hydrogenolysis or strong acid, while Boc is labile under mild acidic conditions—enabling precise control over the sequential deprotection steps crucial for complex peptide assembly . Z-Lys(Boc)-ONp is typically supplied as a white powder with a purity of ≥95% and is stored at 2-8°C for optimal stability .

Why Generic Substitution of Z-Lys(Boc)-ONp with Other Lysine Derivatives or Active Esters Is Not Recommended for Orthogonal Synthesis


Substituting Z-Lys(Boc)-ONp with other protected lysine derivatives or alternative active esters without careful consideration can compromise synthetic outcomes due to the unique orthogonal protection strategy and the specific reactivity of the p-nitrophenyl ester. For instance, replacing Z-Lys(Boc)-ONp with Fmoc-Lys(Boc)-OH would introduce a different base-labile protecting group (Fmoc) incompatible with the Boc group's acid-labile nature, disrupting the planned deprotection sequence [1]. Similarly, using Z-Lys(Boc)-OH instead of the ONp ester would eliminate the pre-activated leaving group, necessitating an additional coupling step and reducing overall reaction efficiency and yield . The isomeric Boc-Lys(Z)-ONp, while sharing the same protecting groups, exhibits a reversed protection scheme that can lead to different selectivity in side-chain modifications . Furthermore, the use of less reactive active esters, such as N-hydroxysuccinimide (NHS) esters, may result in slower coupling kinetics and incomplete reactions, particularly in hindered environments [2]. The following quantitative evidence demonstrates the specific advantages of Z-Lys(Boc)-ONp over its closest comparators.

Quantitative Evidence for the Preferential Selection of Z-Lys(Boc)-ONp (CAS 2212-69-3) in Orthogonal Peptide Synthesis


Orthogonal Protection Strategy of Z-Lys(Boc)-ONp vs. Fmoc-Lys(Boc)-OH

Z-Lys(Boc)-ONp possesses an orthogonal α-amino Z group and ε-amino Boc group, enabling selective deprotection under distinct conditions—Z by hydrogenolysis or strong acid, Boc by mild acid—which is crucial for sequential peptide chain assembly. In contrast, Fmoc-Lys(Boc)-OH contains an Fmoc group labile under basic conditions, which would be incompatible with the acid-labile Boc group in a synthesis requiring selective ε-amino deprotection while maintaining α-amino protection. Quantitative assessment of protecting group stability shows that the Z group is stable under the acidic conditions used for Boc removal, whereas the Fmoc group is not. This orthogonality is essential for achieving >95% overall yield in complex peptide syntheses [1].

Peptide Synthesis Protecting Groups Orthogonal Deprotection

Enhanced Coupling Efficiency of Z-Lys(Boc)-ONp Active Ester vs. Z-Lys(Boc)-OH

The p-nitrophenyl (ONp) ester of Z-Lys(Boc)-ONp acts as a pre-activated leaving group, significantly accelerating amide bond formation compared to the free carboxylic acid form, Z-Lys(Boc)-OH. While direct kinetic data for Z-Lys(Boc)-ONp are not available, studies on the analogous compound Z-Lys-ONp demonstrate that the presence of the ONp group enables rapid enzyme-catalyzed hydrolysis, with a burst of p-nitrophenol release occurring within the first 3 ms of reaction and a first-order rate constant near 35 s⁻¹ for the subsequent rate-limiting step [1]. In contrast, coupling reactions using Z-Lys(Boc)-OH require the addition of a coupling reagent (e.g., DCC/HOBt) and are typically slower and less efficient, often resulting in lower yields and increased side products .

Peptide Coupling Active Ester Reaction Kinetics

Regioselectivity and Side-Chain Modification Potential: Z-Lys(Boc)-ONp vs. Boc-Lys(Z)-ONp

The specific arrangement of protecting groups in Z-Lys(Boc)-ONp (Z on α-amine, Boc on ε-amine) is optimal for strategies where the ε-amino group of lysine needs to be selectively deprotected for on-resin modifications (e.g., biotinylation, fluorophore attachment) while the α-amino group remains protected. Its isomer, Boc-Lys(Z)-ONp, has the Boc group on the α-amine and the Z group on the ε-amine. Quantitative comparison of deprotection conditions: the Boc group in Z-Lys(Boc)-ONp is selectively removed with TFA without affecting the Z group, whereas in Boc-Lys(Z)-ONp, TFA treatment would remove the α-amino Boc group, exposing the amine prematurely . Purity specifications also differ: Z-Lys(Boc)-ONp is commercially available at ≥98% purity (TLC) , while Boc-Lys(Z)-ONp is typically 95-98% .

Regioselective Deprotection Side-Chain Modification Peptide Engineering

Stability and Storage: Z-Lys(Boc)-ONp vs. Z-Lys-ONp·HCl

Z-Lys(Boc)-ONp demonstrates greater stability under recommended storage conditions compared to the less protected analog Z-Lys-ONp hydrochloride. According to vendor specifications, Z-Lys(Boc)-ONp is stable when stored long-term at 2-8°C . In contrast, Z-Lys-ONp·HCl is recommended for storage at -20°C and, once in solution, must be used within 1 month at -20°C or 6 months at -80°C, with caution against repeated freeze-thaw cycles . While quantitative stability half-life data are not provided, the less stringent storage requirements for Z-Lys(Boc)-ONp suggest superior ambient and long-term stability.

Reagent Stability Storage Conditions Procurement Logistics

Optimal Application Scenarios for Z-Lys(Boc)-ONp (CAS 2212-69-3) in Research and Industrial Settings


Solid-Phase Peptide Synthesis (SPPS) Requiring ε-Amino Side-Chain Modifications

Z-Lys(Boc)-ONp is ideally suited for SPPS where lysine ε-amino side-chain modifications (e.g., biotinylation, fluorophore conjugation, or pegylation) are required after the peptide chain has been assembled on the resin. The orthogonal Z/Boc protection allows for the selective removal of the ε-Boc group with TFA, enabling on-resin modification without affecting the α-amino Z group [1]. This strategy is widely employed in the synthesis of peptide-based therapeutics and bioconjugates.

Large-Scale Industrial Production of Peptide Drugs

The compound is exploited in the industrial production of certain well-established peptide drugs due to the efficiency of its orthogonal protection and active ester coupling [1]. The ability to perform selective deprotections and high-yield couplings reduces the number of synthetic steps and purification requirements, directly translating to lower manufacturing costs and higher throughput in a GMP environment.

Synthesis of Peptides for Protein Engineering and Functional Studies

In research settings, Z-Lys(Boc)-ONp is used to create peptides with site-specific lysine modifications for studying protein function, interactions, and post-translational modifications . The precise control over protecting group removal ensures that modifications are localized to the intended lysine residue, providing reliable tools for biochemical and biophysical assays.

Development of Peptide-Based Diagnostic Tools

The compound facilitates the synthesis of peptide probes for diagnostic applications where specific interactions with biological molecules are required . The high purity (≥98%) and consistent reactivity of Z-Lys(Boc)-ONp ensure reproducible production of peptide-based sensors, enhancing assay sensitivity and specificity.

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